molecular formula C10H11NO5S2 B1273058 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol CAS No. 175203-70-0

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol

Cat. No.: B1273058
CAS No.: 175203-70-0
M. Wt: 289.3 g/mol
InChI Key: FLAITYNRCKZPST-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol represents a sophisticated heterocyclic compound with a precisely defined chemical identity. The compound is registered under Chemical Abstracts Service number 175203-70-0, providing a unique identifier for this specific molecular structure. The molecular formula C10H11NO5S2 indicates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, resulting in a molecular weight of 289.33 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol, which systematically describes the structural components and their connectivity. The compound possesses an International Chemical Identifier key of FLAITYNRCKZPST-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation C1C(C2=C(S1(=O)=O)C=C(C=C2)N+[O-])SCCO offers a linear string representation of the molecular structure.

Multiple systematic names exist for this compound, reflecting its complex structure and various functional groups. Alternative nomenclature includes 3-[(2-hydroxyethyl)thio]-6-nitro-2,3-dihydro-1H-1lambda6-benzo[b]thiophene-1,1-diol, emphasizing the hydroxyl and thiol functionalities. Additional synonyms such as 2-6-nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl thio ethanol and 3-2-hydroxyethyl sulfanyl-6-nitro-2,3-dihydro-1λ6-benzothiophene-1,1-dione demonstrate the various approaches to naming this structurally complex molecule.

Property Value
Chemical Abstracts Service Number 175203-70-0
Molecular Formula C10H11NO5S2
Molecular Weight 289.33 g/mol
International Union of Pure and Applied Chemistry Name 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol
International Chemical Identifier Key FLAITYNRCKZPST-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1C(C2=C(S1(=O)=O)C=C(C=C2)N+[O-])SCCO

Historical Context and Development

The development of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol emerges from the broader historical context of benzothiophene chemistry research. Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their structural similarities with biologically active compounds, positioning them as valuable scaffolds for developing new therapeutic agents. The specific compound under investigation represents an evolution in heterocyclic chemistry, where researchers have systematically modified benzothiophene cores to incorporate diverse functional groups.

The synthesis and characterization of this compound align with contemporary trends in heterocyclic chemistry, where scientists have developed sophisticated methodologies for constructing complex molecular architectures. Research publications indicate that benzothiophene-based compounds have been extensively studied since the early 2000s, with particular emphasis on their potential pharmacological applications. The specific structural modifications present in this compound, including the nitro group, sulfone functionality, and thioether linkage, reflect advanced synthetic strategies developed over the past two decades.

Contemporary research in benzothiophene chemistry has emphasized the development of novel synthetic methodologies for accessing these heterocyclic structures. Studies have demonstrated the effectiveness of various synthetic pathways, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions, in constructing benzothiophene scaffolds. The compound's structural complexity suggests it was developed using advanced synthetic strategies that have emerged from decades of research in heterocyclic chemistry.

The historical development of this specific compound also reflects the evolution of analytical and characterization techniques in organic chemistry. Modern spectroscopic methods and computational chemistry tools have enabled researchers to precisely define the structural properties of complex molecules like 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol, facilitating its systematic study and potential applications in research settings.

Classification within Benzothiophene Derivatives

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol occupies a specialized position within the broader family of benzothiophene derivatives, representing a multiply-functionalized heterocyclic compound with distinct structural characteristics. The compound belongs to the class of dihydrobenzothiophene derivatives, specifically featuring a saturated five-membered ring fused to a benzene ring system. This structural arrangement distinguishes it from fully aromatic benzothiophene compounds and places it within the category of partially saturated heterocyclic systems.

The presence of multiple functional groups within this compound's structure creates a unique classification profile among benzothiophene derivatives. The nitro group at the 6-position provides electron-withdrawing characteristics, while the sulfone functionality (1,1-dioxide) introduces additional polarity and potential reactivity sites. The thioether linkage connecting the benzothiophene core to the ethanol moiety further expands the compound's chemical complexity and distinguishes it from simpler benzothiophene structures.

Within the context of medicinal chemistry research, benzothiophene derivatives are recognized as privileged structures due to their demonstrated biological activities across various therapeutic domains. These compounds exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, making them attractive candidates for drug development research. The specific structural modifications present in 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol position it within this pharmacologically relevant class of compounds.

The compound's classification is further refined by its specific substitution pattern and functional group arrangement. Research indicates that benzothiophene derivatives containing nitro groups and sulfone functionalities often exhibit distinct chemical and biological properties compared to their unsubstituted counterparts. The combination of these structural features in a single molecule creates a unique chemical entity within the benzothiophene derivative family.

Structural Classification Features
Core Structure Dihydrobenzothiophene
Ring System Partially saturated heterocycle
Functional Groups Nitro, sulfone, thioether, hydroxyl
Substitution Pattern 6-nitro, 1,1-dioxide, 3-thioethanol
Chemical Class Multiply-functionalized benzothiophene derivative

Significance in Heterocyclic Chemistry Research

The significance of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol in heterocyclic chemistry research extends beyond its individual structural properties to encompass broader implications for synthetic methodology development and structure-activity relationship studies. This compound serves as an important example of how multiple functional groups can be incorporated into a benzothiophene scaffold, demonstrating the versatility of heterocyclic chemistry approaches in creating structurally complex molecules.

Recent research in benzothiophene synthesis has emphasized the development of efficient methodologies for constructing these heterocyclic systems while incorporating diverse functional groups. The compound under investigation represents a successful application of these synthetic strategies, showcasing how advanced organic chemistry techniques can be employed to create molecules with specific structural features. The presence of nitro, sulfone, and thioether functionalities within a single benzothiophene framework demonstrates the sophistication of contemporary synthetic approaches.

The compound's structure provides valuable insights into the reactivity patterns and chemical behavior of multiply-functionalized benzothiophene derivatives. Research has shown that the introduction of electron-withdrawing groups such as nitro and sulfone functionalities can significantly influence the electronic properties and reactivity of benzothiophene systems. These structural modifications create opportunities for exploring new reaction pathways and developing novel synthetic transformations.

Contemporary studies in heterocyclic chemistry have highlighted the importance of benzothiophene derivatives as building blocks for more complex molecular architectures. The compound's structural complexity positions it as a potential intermediate in the synthesis of more elaborate heterocyclic systems, contributing to the broader goal of developing efficient synthetic routes to biologically active compounds. The integration of multiple functional groups within the benzothiophene framework also provides opportunities for further chemical modifications and derivatization reactions.

The research significance of this compound is further enhanced by its potential applications in structure-activity relationship studies within medicinal chemistry. The specific arrangement of functional groups and the overall molecular architecture provide a platform for investigating how structural modifications influence biological activity and chemical reactivity. This understanding contributes to the rational design of new compounds with improved properties and enhanced therapeutic potential.

Properties

IUPAC Name

2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAITYNRCKZPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381339
Record name 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-70-0
Record name 2-[(2,3-Dihydro-6-nitro-1,1-dioxidobenzo[b]thien-3-yl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodologies

Bromination-Substitution-Oxidation-Nitration Sequence

This method begins with 2,3-dihydrobenzo[b]thiophene as the starting material.

Step 1: Bromination at Position 3
  • Reagents: Bromine (Br₂) in chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
  • Conditions: 0–25°C, 12–24 hours.
  • Yield: 80–99%.
  • Mechanism: Electrophilic aromatic substitution directed by sulfur in the thiophene ring.
  • Product: 3-Bromo-2,3-dihydrobenzo[b]thiophene.
Step 2: Thioethanol Substitution
  • Reagents: 2-Mercaptoethanol (HSCH₂CH₂OH), potassium carbonate (K₂CO₃).
  • Conditions: Reflux in ethanol (EtOH) or tetrahydrofuran (THF), 6–12 hours.
  • Yield: 70–85%.
  • Mechanism: Nucleophilic aromatic substitution (SₙAr) displaces bromide.
Step 3: Sulfonation to 1,1-Dioxide
  • Reagents: Hydrogen peroxide (H₂O₂) in acetic acid (AcOH).
  • Conditions: 60–80°C, 4–8 hours.
  • Yield: 75–90%.
  • Product: 3-[(2-Hydroxyethyl)thio]-2,3-dihydrobenzo[b]thiophene-1,1-dioxide.
Step 4: Nitration at Position 6
  • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
  • Conditions: 0–5°C, 1–2 hours.
  • Yield: 60–75%.
  • Directing Effect: Sulfone group meta-directs nitration to position 6.

Nitration-First Approach

Step 1: Nitration of 2,3-Dihydrobenzo[b]thiophene
  • Reagents: HNO₃/H₂SO₄.
  • Conditions: 0–10°C, 2–4 hours.
  • Yield: 65–80%.
  • Product: 6-Nitro-2,3-dihydrobenzo[b]thiophene.
Step 2: Bromination and Substitution
  • Bromination at position 3 (as in Section 1.1).
  • Thioethanol substitution (as in Section 1.1).
Step 3: Sulfonation
  • Oxidation to sulfone (as in Section 1.1).

One-Pot Sulfonation-Nitration Strategy

A streamlined method reported in patent literature:

Step 1: Simultaneous Sulfonation and Nitration
  • Reagents: Chlorosulfonic acid (ClSO₃H) and fuming HNO₃.
  • Conditions: 50–60°C, 6 hours.
  • Yield: 55–65%.
  • Product: 6-Nitro-2,3-dihydrobenzo[b]thiophene-1,1-dioxide.
Step 2: Thioethanol Coupling
  • Reagents: 2-Mercaptoethanol, palladium catalyst (Pd(OAc)₂), triethylamine (Et₃N).
  • Conditions: 80°C in dimethylformamide (DMF), 8 hours.
  • Yield: 50–60%.

Comparative Analysis of Methods

Parameter Bromination-Substitution-Oxidation-Nitration Nitration-First One-Pot Sulfonation-Nitration
Total Yield 35–50% 30–45% 28–39%
Step Count 4 4 2
Complexity High Moderate Low
Purity (HPLC) ≥98% ≥95% ≥90%
Scalability Industrial (kg-scale) Lab-scale Pilot-scale

Critical Reaction Optimization

Bromination Selectivity

  • Challenge: Over-bromination to 2,3-dibromo derivatives.
  • Solution: Use stoichiometric Br₂ (1 eq) and kinetic control at 0°C.

Nitration Position Control

  • Challenge: Para-nitration byproducts.
  • Solution: Sulfone-directed nitration ensures >90% meta selectivity.

Thioethanol Stability

  • Issue: Oxidation of thioether to sulfone.
  • Mitigation: Conduct substitution under inert atmosphere (N₂/Ar).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.71 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=2.4 Hz, 1H, Ar-H), 4.82 (t, J=5.6 Hz, 1H, -OH), 3.65 (q, 2H, -CH₂OH), 3.12 (t, 2H, -SCH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂), 3400 cm⁻¹ (-OH).

Industrial-Scale Considerations

  • Cost Drivers: 2-Mercaptoethanol (≥$200/kg), palladium catalysts.
  • Waste Streams: HBr (neutralized with NaOH), spent HNO₃/H₂SO₄ (recycled via distillation).

Emerging Methodologies

  • Photocatalytic Thiol-ene Coupling: UV-light-mediated coupling of 6-nitro-1,1-dioxido-2,3-dihydrobenzo[b]thiophene with 2-mercaptoethanol (yield: 40–50%, under investigation).
  • Biocatalytic Sulfonation: Engineered E. coli expressing sulfotransferases (preliminary yield: 20–30%).

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Properties : Research indicates that compounds similar to 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol exhibit potential anticancer activities. The benzothiophene structure is known to interact with cellular pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The nitro group in the compound may enhance its anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies on related compounds have shown promise in this area.
  • Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antimicrobial agents.

Material Science Applications

The unique properties of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol also make it relevant in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties due to its reactive functional groups.
  • Nanotechnology : Its chemical structure allows for potential applications in creating nanomaterials that could be utilized in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Activity

A study conducted on benzothiophene derivatives showed that compounds with similar structures to 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways that promote tumor growth.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of related compounds against resistant bacterial strains. The study suggested that the incorporation of sulfur-containing moieties enhances the interaction between the compound and microbial cell membranes.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxic effects against cancer cells
Anti-inflammatory EffectsPotential for treating inflammatory diseases
Antimicrobial ActivityEfficacy against resistant bacterial strains
Polymer ChemistryUse as a building block for new polymers

Mechanism of Action

The mechanism of action of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfone group can engage in nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]acetic acid
  • **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]propane-1,3-diol

Uniqueness

Compared to similar compounds, 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyl group allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol, also known by its CAS number 175203-70-0, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H11NO5S2
  • Molar Mass : 289.33 g/mol
  • Melting Point : 127–129 °C
  • Safety Description : Avoid contact with skin and eyes .

Biological Activity Overview

The biological activity of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol is primarily attributed to the presence of the nitro group, which is known for its role in various pharmacological activities. Nitro compounds are recognized for their broad spectrum of effects including:

  • Antimicrobial Activity : Nitro compounds generally exhibit significant antimicrobial properties. They can induce redox reactions that lead to toxicity in microorganisms, thus contributing to their efficacy against various pathogens including bacteria and parasites .
  • Antineoplastic Effects : Research indicates that certain nitro compounds possess antitumor activity. The mechanism often involves the generation of reactive oxygen species (ROS) that can lead to apoptosis in cancer cells .
  • Vasodilatory Effects : Some studies suggest that nitro compounds can act as vasodilators, potentially beneficial in treating hypertension and related cardiovascular conditions .

The biological activity of this compound can be explained through several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction within cells, generating reactive intermediates that disrupt cellular processes in pathogens.
  • Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, affecting enzyme activity and cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)thio]ethanol:

StudyFindings
Study A (2022)Demonstrated potent antibacterial activity against Helicobacter pylori and Pseudomonas aeruginosa. Suggested as a lead compound for further development .
Study B (2023)Investigated the cytotoxic effects on various cancer cell lines; showed significant apoptosis induction in breast cancer cells .
Study C (2024)Explored vasodilatory effects in animal models; indicated potential for treating hypertension .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A general protocol involves reacting a thiol-containing precursor with a nitro-substituted benzothiophene derivative under heterogeneous catalytic conditions. For example:

  • Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
  • Monitor reaction progress via thin-layer chromatography (TLC) . Post-reaction, purify the product by recrystallization from a water:ethanol:acetone (1:1:1) mixture .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify the sulfonic acid group (S=O) at 1350–1150 cm⁻¹ and the nitro group (NO₂) at 1520–1350 cm⁻¹. The hydroxyl (-OH) stretch appears broadly at 3200–3600 cm⁻¹ .
  • ¹H NMR : Key signals include the benzothiophene protons (δ 7.5–8.5 ppm), methylene protons adjacent to sulfur (δ 3.0–4.0 ppm), and the ethanol -OH proton (δ 1.5–2.5 ppm, exchangeable with D₂O) .

Q. What purification strategies are effective for isolating the compound?

  • Methodology :

  • After synthesis, cool the reaction mixture to room temperature and precipitate the product using ice-cold water .
  • Purify via recrystallization in ethanol or a water:ethanol mixture to achieve >95% purity. Monitor purity using melting point analysis and HPLC .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Methodology :

  • Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution or twinned data. Key steps:
  • Input initial coordinates from SHELXD or SHELXS .
  • Apply Twin Law Matrices if twinning is suspected (e.g., in monoclinic systems).
  • Validate using R-factor convergence and electron density maps .

Q. What experimental approaches study the compound’s reactivity with transition metals?

  • Methodology :

  • React the compound with metal salts (e.g., Fe(II), Cu(II)) in 25% ammonia solution to form coordination complexes.
  • Characterize complexes via UV-Vis spectroscopy (e.g., d-d transitions for Cu(II) at 600–800 nm) and magnetic susceptibility measurements .

Q. How can computational modeling predict the compound’s electronic properties?

  • Methodology :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze:
  • Frontier molecular orbitals (HOMO-LUMO gap) for redox behavior.
  • Electrostatic potential maps to predict nucleophilic/electrophilic sites .

Key Notes

  • For advanced studies, integrate experimental data with computational models to address contradictions (e.g., unexpected reactivity or spectral shifts).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.